对甲苯胍硝酸盐

描述

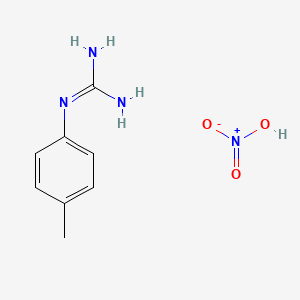

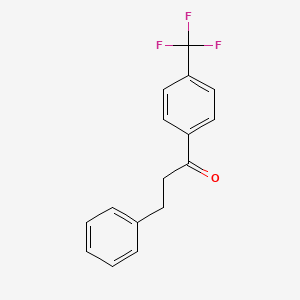

P-Tolylguanidinium nitrate (PTGN) is a nitrogen-rich organic ionic compound that has gained significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties1.

Synthesis Analysis

The synthesis of PTGN is not explicitly mentioned in the search results. However, a related compound, p-Toluidinium nitrate, was synthesized using a slow solvent evaporation technique2. This method might be applicable to PTGN, but further research is needed to confirm this.Molecular Structure Analysis

The molecular structure of PTGN is not directly provided in the search results. However, a related compound, p-Toluidinium nitrate, was found to belong to the monoclinic system with space group P21/c2. This information might provide some insights into the possible structure of PTGN.Chemical Reactions Analysis

The specific chemical reactions involving PTGN are not detailed in the search results. However, nitrates in general are known to undergo various reactions, including complex ion equilibria and complexometric titrations3. Further research is needed to determine the specific reactions involving PTGN.Physical And Chemical Properties Analysis

The specific physical and chemical properties of PTGN are not detailed in the search results. However, the properties of nitrates in general, such as their ability to intensify fire and cause serious eye irritation, might be applicable to PTGN7.科学研究应用

纳米技术和医学研究

纳米技术,尤其是在医学领域,是一个快速发展的研究领域。例如,银纳米粒子已显示出对细菌和病毒颗粒的抗菌功效。罗杰斯等人(2008 年)等研究表明,银基纳米粒子(包括硝酸银)在体外抑制病毒感染的潜力,支持它们作为抗病毒治疗剂的使用 (Rogers 等人,2008 年)。

植物硝酸盐反应

植物对硝酸盐供应的反应是它们适应营养环境的一个关键方面,这是一个活跃的研究领域。梅迪奇和克鲁克(2014 年)讨论了植物中初级硝酸盐反应 (PNR) 的复杂性,强调了硝酸盐对拟南芥中广泛的基因表达调控 (Medici & Krouk,2014 年)。

分子和振动研究

詹姆斯、杰亚库马尔和乔(2007 年)等分子研究重点关注生物活性分子(如 N,N'-二苯胍硝酸盐)的振动光谱。他们的研究提供了对这些化合物的碱性和稳定性的见解,这些化合物受共振稳定和氢键等因素的影响 (James、Jayakumar 和 Joe,2007 年)。

生物活化和药效学

了解硝酸盐的生物活化和药效学在医学应用中至关重要。例如,菲利希、布兰兹和凯尔姆(1995 年)研究了人类内皮细胞如何将有机硝酸盐生物活化为一氧化氮,而一氧化氮会影响内皮细胞和血小板功能。这揭示了硝酸盐通过 NO/cGMP 通路直接影响内皮功能的潜力 (Feelisch、Brands 和 Kelm,1995 年)。

环境影响和地下水质量

周等人(2010 年)的研究强调了土地利用变化对地下水中硝酸盐氮浓度的影响。他们在爱荷华州的研究评估了多年生滤带如何在草地到农田转换后减轻硝酸盐水平的升高,强调了此类做法在保持水质方面的重要性 (Zhou 等人,2010 年)。

安全和危害

The safety data sheet for guanidine nitrate, a related compound, indicates that it may intensify fire, cause serious eye damage, and be harmful if swallowed or inhaled7. These hazards might also apply to PTGN, but further research is needed to confirm this.

未来方向

The future directions for PTGN research are not explicitly mentioned in the search results. However, there is a growing interest in the development of new organic nitrates and their preclinical application in cardiovascular disorders8. This suggests that PTGN might also have potential applications in this area. Further research is needed to explore these possibilities.

属性

IUPAC Name |

2-(4-methylphenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.HNO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQHLTSWPRBXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tolylguanidinium nitrate | |

CAS RN |

79574-98-4 | |

| Record name | Guanidine, N-(4-methylphenyl)-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79574-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tolylguanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)